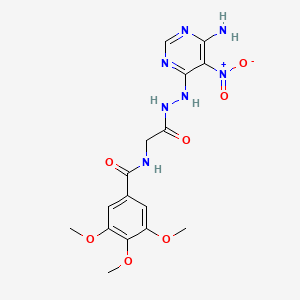

![molecular formula C20H24N6O3 B2539680 3,4-diméthoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)benzamide CAS No. 1021025-52-4](/img/structure/B2539680.png)

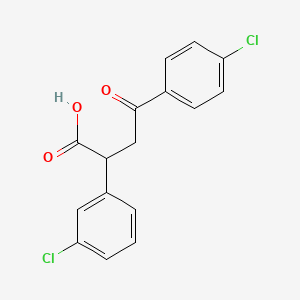

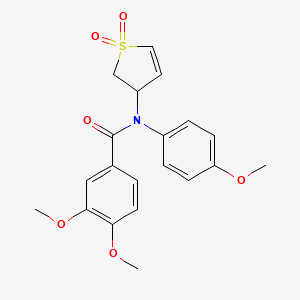

3,4-diméthoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fascinating compound with an intricate structure that combines various functional groups Its molecular formula is C21H26N6O3

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.

This intermediate is then reacted with 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine in the presence of a suitable base (such as triethylamine) to form the final product.

Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production would likely involve similar synthetic pathways but scaled up to ensure sufficient output. This could involve batch or continuous flow processes with stringent control over reaction parameters to maximize efficiency and consistency.

Types of Reactions

Oxidation: : Potentially undergoes oxidation reactions at the methoxy groups.

Reduction: : The nitro groups, if present, can be reduced to amines.

Substitution: : Aromatic substitution reactions can modify the benzene ring.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as hydrogen in the presence of palladium on carbon.

Nucleophiles like amines for substitution reactions.

Major Products

Products formed from oxidation might include aldehydes or carboxylic acids depending on the degree of oxidation.

Reduction may lead to primary or secondary amines.

Substitution reactions typically result in derivatives with altered functional groups on the benzene ring.

Chemistry

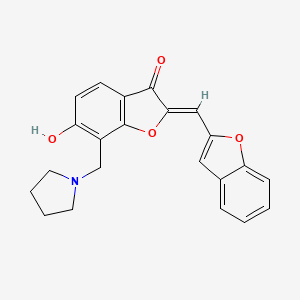

Used as an intermediate in the synthesis of more complex organic molecules.

Its unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

May serve as a ligand in biochemical assays to study protein-ligand interactions.

Medicine

Investigation as a pharmacological agent, particularly in the realm of neuropharmacology due to the presence of pyrrolidine and pyrazolopyrimidine moieties.

Industry

Could be used in the development of new materials with specific electronic or photonic properties.

Applications De Recherche Scientifique

Synthèse des pyrimidines

Ce composé peut être utilisé dans la synthèse des 2-(pyrrolidin-1-yl)pyrimidines . Les cycles pyrimidiniques se trouvent dans les structures de nombreux composés biologiquement actifs importants, naturels et synthétiques . La synthèse de ces composés implique souvent des réactions avec des C-nucléophiles (hétéro)aromatiques .

Antagoniste du récepteur vanilloïde 1

Les dérivés de la 2-(pyrrolidin-1-yl)pyrimidine, dont ce composé fait partie, agissent comme antagonistes du récepteur vanilloïde 1 . Ce récepteur est impliqué dans la perception de la douleur, et les antagonistes peuvent potentiellement être utilisés dans la gestion de la douleur .

Modulateurs du récepteur du facteur de croissance analogue à l'insuline 1

Ces dérivés agissent également comme modulateurs du récepteur du facteur de croissance analogue à l'insuline 1 . Ce récepteur joue un rôle crucial dans la croissance et le développement, et sa modulation peut avoir des implications importantes dans ces processus .

Inhibition de diverses enzymes

Le composé peut inhiber un large éventail d'enzymes, notamment la phosphodiestérase de type 5, l'isocitrate déshydrogénase 1, l'enzyme de conversion de l'endothéline 1 et la protéine d'adhésion vasculaire 1 . Cela le rend potentiellement utile dans diverses applications thérapeutiques .

Propriétés antioxydantes

Les dérivés de la 2-(pyrrolidin-1-yl)pyrimidine ont été décrits comme ayant des propriétés antioxydantes . Cela signifie qu'ils peuvent potentiellement être utilisés dans la prévention et le traitement des maladies causées par le stress oxydatif .

Propriétés antibactériennes

Ces composés ont également des propriétés antibactériennes , ce qui les rend potentiellement utiles dans le traitement des infections bactériennes .

Mécanisme D'action

Target of Action

It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and receptor function.

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .

Pharmacokinetics

It is known that the pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s ADME characteristics and bioavailability.

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence the cell cycle .

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTGJIIHTDITEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2539597.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)

![5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2539600.png)

![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)

![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)

![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)